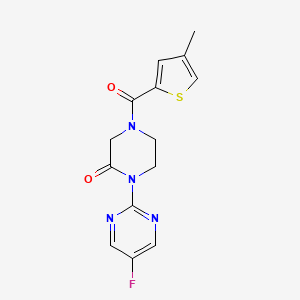

1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one

Description

Properties

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O2S/c1-9-4-11(22-8-9)13(21)18-2-3-19(12(20)7-18)14-16-5-10(15)6-17-14/h4-6,8H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPDDMUYNXNMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 5-fluoropyrimidine moiety and a 4-methylthiophene-2-carbonyl group. The molecular formula is with a molar mass of approximately 251.27 g/mol. Its structural attributes contribute to its interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Nucleic Acid Interaction : The fluoropyrimidine component may engage in base-pairing interactions with nucleic acids, potentially inhibiting DNA replication or RNA transcription.

- Enzyme Inhibition : The piperazine ring can serve as a scaffold for binding to enzymes involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one. For instance:

- Cell Viability Assays : In vitro experiments demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Inhibition of Bacterial Growth : It showed activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values reported at 15 µM . This suggests potential applications in treating resistant bacterial infections.

Anti-inflammatory Effects

Inflammation modulation is another area where this compound has shown promise:

- Cytokine Production : Research indicates that treatment with this compound reduces the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups. Tumor growth inhibition was observed over a treatment period of four weeks, supporting its potential as an anticancer agent .

Study 2: Safety Profile Assessment

Toxicological evaluations revealed that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses. Acute toxicity studies indicated an LD50 greater than 2000 mg/kg, classifying it as low toxicity .

Data Summary Table

| Biological Activity | Observations | IC50/MIC Values |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | IC50: 10-30 µM |

| Antimicrobial | Effective against S. aureus and MRSA | MIC: 15 µM |

| Anti-inflammatory | Reduced cytokine production | Not quantified |

| Toxicity | Low toxicity; LD50 > 2000 mg/kg | LD50: >2000 mg/kg |

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one exhibit significant antitumor properties. The compound's structure allows it to interact with biological targets involved in tumor growth and proliferation. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar piperazine derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways, making these compounds valuable in developing new antimicrobial agents .

Enzyme Inhibition

1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one has been studied for its ability to inhibit specific enzymes that play critical roles in disease processes. For instance, it may act as an inhibitor of kinases involved in cancer cell signaling pathways, thereby blocking the proliferation of malignant cells .

Targeting Plasmodial Kinases

Recent studies have identified similar compounds as dual inhibitors of PfGSK3 and PfPK6 kinases, which are crucial targets for combating malaria. The effectiveness of these compounds against blood-stage parasites highlights their potential as antimalarial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one. Modifications to the piperazine ring or the pyrimidine moiety can significantly influence biological activity. For example, alterations in substituent groups can enhance binding affinity to target proteins or improve metabolic stability .

| Structural Feature | Impact on Activity |

|---|---|

| Piperazine Ring | Essential for binding to target enzymes |

| Fluoropyrimidine Moiety | Increases lipophilicity and bioavailability |

| Thiophene Substituent | Enhances interaction with biological targets |

In Vitro Studies

In vitro studies have shown that derivatives of this compound can effectively inhibit tumor growth in various cancer cell lines, including breast and prostate cancers. These studies typically involve assessing cell viability using assays like MTT or Alamar Blue, providing quantitative data on the compound's efficacy .

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of similar compounds in vivo. For example, studies involving murine models have demonstrated significant reductions in tumor size following treatment with piperazine derivatives, indicating promising results for future clinical applications .

Chemical Reactions Analysis

Functionalization and Reactivity

The compound’s reactivity is influenced by its electron-deficient pyrimidine ring and the electron-rich thiophene system:

-

Hydrolysis of Fluoropyrimidine: The 5-fluoro group undergoes hydrolysis in aqueous basic media to form hydroxylated byproducts ( at pH 10) .

-

Thiophene Ring Modifications: Electrophilic substitution (e.g., bromination) occurs at the 5-position of the thiophene ring due to the methyl group’s directing effects .

Table 2: Reactivity Profile

| Reaction Type | Conditions | Products Identified | Stability Notes |

|---|---|---|---|

| Fluoride hydrolysis | 0.1 M NaOH, 25°C | 5-Hydroxypyrimidin-2-yl derivative | pH-sensitive |

| Thiophene bromination | Br₂, FeCl₃, CHCl₃ | 5-Bromo-4-methylthiophene adduct | Requires inert atmosphere |

Catalytic and Kinetic Studies

-

Kinetic Resolution in SNAr: The substitution of the 5-fluoropyrimidine group follows pseudo-first-order kinetics () in HPMC/water systems, with hydroxide ions acting as the nucleophile .

-

Enzymatic Inhibition: Analogous piperazin-2-one derivatives (e.g., 4-(4-fluorobenzyl)piperazin-1-ylmethanones) exhibit competitive inhibition against tyrosinase () .

Stability and Degradation Pathways

-

Thermal Stability: Decomposition occurs above 180°C via cleavage of the thiophene-carbonyl bond (TGA-DSC data) .

-

Photodegradation: UV exposure (254 nm) induces free radical formation at the thiophene ring, leading to dimerization byproducts .

Critical Analysis of Synthetic Challenges

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Modifications in Piperazinone Derivatives

Piperazinone derivatives are often tailored via substitutions at the piperazine ring or pendant functional groups to optimize pharmacological activity. Below is a comparative analysis of the target compound and its analogs:

Table 1: Comparative Analysis of Piperazinone Derivatives

Research Findings and Hypotheses

- Cytotoxicity : Chlorophenyl analogs (e.g., 7e) show moderate activity against cancer cell lines (IC50 ~10–50 µM), suggesting fluoropyrimidine derivatives may exhibit improved potency due to fluorine’s electron-withdrawing effects .

- Solubility : The thiophene carbonyl group in the target compound likely reduces aqueous solubility compared to furan analogs but increases bioavailability in hydrophobic environments .

Q & A

Q. Purification :

- Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

- Final compound purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry .

Advanced: How can researchers resolve contradictory bioactivity data between in vitro enzyme inhibition assays and cellular models?

Answer:

Contradictions often arise due to differences in assay conditions or cellular uptake. Mitigation strategies include:

- Orthogonal assays :

- Surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) .

- Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

- Cellular pharmacokinetics :

- Quantify intracellular concentrations via LC-MS/MS.

- Adjust assay media to mimic physiological ATP levels (e.g., 5 mM ATP in kinase assays) .

- Metabolite screening : Use UPLC-QTOF-MS to identify active/inactive metabolites interfering with cellular activity .

Advanced: What computational methods effectively predict the metabolic stability of this compound in preclinical studies?

Answer:

A combined computational/experimental approach is recommended:

- In silico prediction :

- QSAR models : Use descriptors like topological polar surface area (TPSA ≈ 85 Ų) and cytochrome P450 affinity scores (e.g., CYP3A4 docking with AutoDock Vina) .

- Meteor Nexus software : Predict Phase I/II metabolic pathways (e.g., fluoropyrimidine defluorination, thiophene oxidation) .

- Experimental validation :

- Microsomal stability assays : Incubate with human liver microsomes (HLM) + NADPH, monitor parent compound depletion via LC-MS .

- Reactive metabolite screening : Trapping studies with glutathione to assess thiophene-mediated bioactivation risks .

Advanced: What strategies optimize pharmacokinetics while maintaining target affinity during lead optimization?

Answer:

Structure-property relationship (SPR) optimization :

- Metabolic stability : Introduce deuterium at the thiophene methyl group to slow CYP450-mediated oxidation (e.g., deuterium isotope effect studies) .

- Solubility : Formulate as a mesylate salt (test via powder X-ray diffraction for crystallinity) .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction; aim for <90% binding to ensure adequate tissue distribution .

Q. Pharmacodynamic balance :

- Maintain pKa ~7.4 (measured via potentiometric titration) for optimal membrane permeability and target engagement .

Advanced: How to design a robust SAR study for derivatives targeting kinase isoform selectivity?

Answer:

Stepwise approach :

Library design : Synthesize derivatives with:

- Fluorine replacement (e.g., Cl, CF3 at pyrimidine C5).

- Thiophene modifications (e.g., methyl → ethyl, sulfur → oxygen) .

Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify isoform-specific inhibition (e.g., JAK2 vs. JAK3) .

Computational modeling :

- Free energy perturbation (FEP) : Calculate ΔΔG for kinase binding pockets (e.g., Schrödinger FEP+).

- Cryo-EM structures : Resolve compound-kinase complexes to guide rational design .

Q. Validation :

- Test top candidates in in vivo efficacy models (e.g., xenograft studies) with pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.